molecular formula C11H14N2O3 B1478716 3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid CAS No. 2091004-49-6

3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid

Cat. No.: B1478716
CAS No.: 2091004-49-6
M. Wt: 222.24 g/mol
InChI Key: DHRPNOMRNKWKKW-UHFFFAOYSA-N
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Description

“3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid” is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol. It is used for pharmaceutical testing .

Scientific Research Applications

Antibacterial Agents

  • Synthesis and Antibacterial Activity : A study described the synthesis and evaluation of various quinolone carboxylic acids, including compounds similar to 3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid, for antibacterial activity. These compounds showed effectiveness against Gram-positive, Gram-negative, and anaerobic bacteria (Sánchez et al., 1995).

Chemical Synthesis

  • Novel Synthesis Methods : A novel synthesis of 1-ethoxyvinyl esters was developed using ruthenium catalysts, indicating potential methods for creating derivatives of this compound (Kita et al., 1993).
  • Cinnoline Ring Construction : Research on the synthesis of 4-hydroxycinnoline-3-carboxylate derivatives presents methods that could be relevant for synthesizing compounds related to this compound (Miyamoto & Matsumoto, 1988).

Antimicrobial Agents

  • Novel Antimicrobial Compounds : A series of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, akin to this compound, were synthesized and evaluated as antimicrobial agents, showing potential against various microorganisms (Agui et al., 1977).

Pharmaceutical Research

  • Kynurenine Aminotransferase-I Inhibitors : Research into the development of inhibitors for human kynurenine aminotransferase-I utilized compounds including derivatives of this compound, highlighting its potential application in medicinal chemistry (Akladios et al., 2012).

Miscellaneous Applications

  • Electrocatalysis : A study on the synthesis of metal-organic frameworks with carboxylic acid functionalities, like this compound, explored their applications as bifunctional electrocatalysts for hydrogen and oxygen evolution reactions (Qiu et al., 2020).

Properties

IUPAC Name

3-ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-2-16-10-6-8-5-7(11(14)15)3-4-9(8)12-13-10/h6-7H,2-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRPNOMRNKWKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C2CCC(CC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid
Reactant of Route 2
3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid
Reactant of Route 3
3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid
Reactant of Route 4
3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid
Reactant of Route 5
3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid
Reactant of Route 6
3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid

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